2-Methylbutyramide
Overview
Description
Synthesis Analysis
The synthesis of 2-Methylbutyramide and its analogues often involves multi-step organic reactions, starting from readily available materials. For instance, one approach to similar molecules involves enantioselective synthesis using azide for selective opening of secondary epoxy alcohols under Payne rearrangement conditions (Garner, Park, & Rotello, 1985). Additionally, methods for synthesizing related compounds, such as N-2′-methylbutyl-2-methylbutylamide, utilize commercially available intermediates like 2-methylbutan-1-ol, demonstrating the versatility and complexity of synthesis strategies for molecules within this chemical family (Santangelo et al., 2001).
Molecular Structure Analysis
The molecular structure of 2-Methylbutyramide and related compounds has been extensively studied, revealing the importance of stereochemistry and polymorphism in determining physical properties and reactivity. For instance, the study of 3-Methyl-2-phenylbutyramide highlights the existence of different polymorphs and their thermodynamic relationships, underlining the impact of molecular structure on stability and crystallization behavior (Khandavilli et al., 2018).
Chemical Reactions and Properties
2-Methylbutyramide participates in various chemical reactions, highlighting its reactivity and potential as a synthetic intermediate. For example, sulfinyl isobutyramide has been used as an auxiliary for palladium(II)-catalyzed C-H arylation and iodination of benzylamine derivatives, demonstrating the compound's utility in facilitating complex organic transformations (Wang, Ding, & Li, 2017).
Physical Properties Analysis
The physical properties of 2-Methylbutyramide, such as solubility and thermodynamics, have been the subject of research to understand its behavior in different solvents and conditions. The solubility and solution thermodynamics of isobutyramide in various solvents have been measured, providing insights into the compound's interactions with different chemical environments and its potential applications in synthesis and material science (Wu & Li, 2020).
Chemical Properties Analysis
The chemical properties of 2-Methylbutyramide, including reactivity and interactions with other molecules, are crucial for its application in organic synthesis. Studies on related molecules, such as the synthesis and characterization of thiourea derivatives of α-aminoacids, shed light on the diverse chemical functionalities and reactivity patterns that can be achieved through modifications of the butyramide structure (Beyer et al., 1996).
Scientific Research Applications
Animal Nutrition and Health :
- Ruminant Nutrition : 2-Methylbutyrate (2MB), a related compound, has been investigated for its effects on rumen fermentation, ruminal enzyme activities, urinary excretion of purine derivatives, and feed digestibility in steers (Wang et al., 2012).
- Microbial Populations in Ruminants : Another study focused on the effects of 2-Methylbutyrate on rumen microflora, enzyme activities, and methane production in Simmental steers (Zhang et al., 2015).
- Growth and Rumen Development in Calves : The impact of 2-Methylbutyrate supplementation on growth performance and rumen development in pre- and post-weaned dairy calves was examined (Liu et al., 2016).
Medical Applications :
- Radiation Dermatitis Prevention : A study explored the preventive effect of beta-hydroxy-beta-methylbutyrate, arginine, and glutamine on radiation dermatitis in head and neck cancer patients (Imai et al., 2014).
Biochemical and Environmental Research :
- Biofuel Production : The dehydration of fermented isobutanol (containing 2-methyl-1-propanol, a compound structurally related to 2-Methylbutyramide) for the production of renewable chemicals and fuels was investigated (Taylor et al., 2010).
- Combustion Studies : A comprehensive study of 2-methylbutanol combustion, relevant to understanding the combustion characteristics of larger alcohols, was conducted (Park et al., 2015).
Human Health and Nutrition :
- Exercise Performance and Muscle Hypertrophy : Beta-hydroxy-beta-methylbutyrate (HMB), a metabolite related to 2-Methylbutyramide, has been studied for its effects on exercise performance and skeletal muscle hypertrophy (Wilson et al., 2008).
Biotechnological Applications :
- Transesterification Reactions : A study focused on maximizing yields of 2-methylbutyl esters, derived by transesterification reactions mediated by lipases, by engineering the reaction medium (Szczęsna-Antczak et al., 2016).
properties
IUPAC Name |
2-methylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXJHBAJZQREDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80959688 | |
Record name | 2-Methylbutanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80959688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylbutanamide | |
CAS RN |
1113-57-1, 389122-94-5 | |
Record name | 2-Methylbutanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1113-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methylbutyramide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001113571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-38764 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38764 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Methylbutanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80959688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylbutanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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